![molecular formula C8H7FOS B6226523 2-[(4-fluorophenyl)sulfanyl]acetaldehyde CAS No. 1082573-97-4](/img/new.no-structure.jpg)
2-[(4-fluorophenyl)sulfanyl]acetaldehyde
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 4-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, thiols, and alcohols. A prominent example is Schiff base formation via reaction with primary amines:
Mechanism :
-
Nucleophilic attack by the amine on the aldehyde carbonyl.
-
Proton transfer and dehydration to form an imine (R–CH=N–R’).
Experimental Evidence :
-
Acetaldehyde derivatives form both stable and unstable adducts with proteins, with Schiff bases serving as intermediates .
-
The 4-fluorophenyl group enhances electrophilicity at the carbonyl carbon, accelerating imine formation compared to non-fluorinated analogs .
Condensation and Annulation Reactions
The compound participates in cyclization reactions, particularly in the synthesis of heterocycles.
Annulation with Cyclic Amines
Conditions :
-
Reacted with 1,2,3,4-tetrahydroisoquinoline (THIQ) under acidic catalysis (e.g., acetic acid).
Products :
-
6a and 7a : Diastereomeric annulation products formed via azomethine ylide intermediates .
-
Thermodynamic control favors cis-isomers due to lower activation barriers (ΔΔG‡=0.9kcal/mol) .
Reaction Component | Role | Outcome |
---|---|---|
Acetic acid (10 equiv) | Catalyst, proton shuttle | 71% yield of 6a and 7a |
THIQ (2 equiv) | Nucleophile | Regioselective annulation |
Biological Interactions
The aldehyde group forms covalent adducts with biological macromolecules:
Protein Adduct Formation
Mechanism :
-
Reaction with lysine ε-amino groups or N-terminal amino acids.
-
Stable adducts form via aldol condensation or cross-linking .
Key Findings :
-
Stable adducts resist hydrolysis and exhibit fluorescence after prolonged incubation .
-
Fluorine’s electronegativity enhances adduct stability by polarizing the sulfur atom, increasing electrophilicity .
Comparative Reactivity with Structural Analogs
The position of fluorine on the phenyl ring significantly alters reactivity:
Compound | Fluorine Position | Key Reactivity Difference |
---|---|---|
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde | para | Higher electrophilicity at aldehyde |
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde | ortho | Steric hindrance reduces reaction rates |
2-[(3-Fluorophenyl)sulfanyl]acetaldehyde | meta | Intermediate reactivity |
Petasis Multicomponent Reactions
Conditions :
-
Reacted with boronic acids and amines under Lewis acid catalysis (e.g., InBr₃) .
-
Products include enantiomerically enriched β,γ-dihydroxy amino acid esters .
Example :
-
Glyoxylic acid, tert-butylsulfinamide, and styrylboronic acid yield N-sulfinyl amino acids (90–99% yield) .
Stability and Degradation Pathways
-
Oxidative Degradation : Susceptible to air oxidation, forming 2-[(4-fluorophenyl)sulfanyl]acetic acid.
-
Light Sensitivity : UV exposure accelerates decomposition via radical pathways.
This compound’s versatility in forming covalent adducts and heterocycles makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and toxicity profile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing sulfur and nitrogen heterocycles, including derivatives of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde, exhibit significant anticancer properties. For instance, thiazole-based compounds have been reported to show cytotoxic effects against various cancer cell lines. The incorporation of the 4-fluorophenyl group enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapies .
Antimicrobial Properties
The sulfur-containing compounds have also demonstrated notable antimicrobial activity. Research has shown that modifications to the acetaldehyde structure can lead to enhanced efficacy against bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Organic Synthesis
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, often involving the reaction of corresponding thiols with aldehydes. This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules. For example, it can be used to synthesize thiazole derivatives through cyclization reactions that incorporate other functional groups .
Reactivity in Catalysis
this compound has been explored as a substrate in catalytic reactions, particularly in hydrogenation processes. Studies have shown that iron-based catalysts can effectively reduce aldehydes like this compound under mild conditions, leading to valuable alcohol products . The efficiency of these reactions highlights the compound's utility in synthetic organic chemistry.
Case Study 1: Anticancer Screening
A series of thiazole derivatives synthesized from this compound were evaluated for their cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development into anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 5.2 |
B | A549 | 3.8 |
C | HeLa | 6.1 |
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]acetaldehyde
- 2-[(4-bromophenyl)sulfanyl]acetaldehyde
- 2-[(4-methylphenyl)sulfanyl]acetaldehyde
Uniqueness
2-[(4-fluorophenyl)sulfanyl]acetaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This makes this compound distinct from its analogs with different substituents on the phenyl ring .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-[(4-fluorophenyl)sulfanyl]acetaldehyde, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via oxidation of 2-(4-fluorophenyl)ethanol using mild oxidizing agents. For instance, a 55% yield was achieved by oxidizing 2-(4-fluorophenyl)ethanol under controlled conditions, producing the aldehyde as a colorless oil . To optimize efficiency:
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Employ catalytic systems like TEMPO/NaOCl for selective oxidation.
- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation.
Alternative routes include thiol-acetaldehyde coupling, where the sulfanyl group is introduced via nucleophilic substitution with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.75 ppm, while the sulfanyl-linked CH₂ group resonates at δ ~3.7 ppm (d, J = 2.0 Hz). Aromatic protons from the 4-fluorophenyl group show splitting patterns at δ ~7.0–7.2 ppm .
- ¹³C NMR : The aldehyde carbon appears at δ ~195–200 ppm, and the sulfanyl-bearing carbon at δ ~35–40 ppm.
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1720 cm⁻¹ and C-S vibration at ~650 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 153.04 for C₈H₇FOS) .
Q. Advanced: How does the sulfanyl group influence the compound’s reactivity in nucleophilic addition reactions?
Answer:
The sulfanyl group acts as an electron-withdrawing substituent, polarizing the aldehyde carbonyl and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., Grignard additions or hydride reductions). However, steric hindrance from the 4-fluorophenyl group can slow reactions at the β-position. Computational studies (DFT) suggest that the sulfur atom’s lone pairs participate in resonance, stabilizing transition states during ketone formation . Experimental validation via kinetic isotopic effects (KIE) or Hammett plots is recommended to quantify electronic effects.
Q. Advanced: What computational strategies predict the biological activity of derivatives of this compound?
Answer:
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., fluorine position, sulfanyl chain length) with bioactivity. For example, derivatives of structurally similar imidazol-5-ones showed anti-proliferative activity against MCF-7 cells in a QSAR model (R² = 0.89, Q² = 0.83) .
- Molecular Docking : Simulate binding to targets like Polo-like kinase 1 (Plk1). Ligands with 4-fluorophenyl groups exhibit high binding affinity (ΔG ≤ -9.5 kcal/mol) due to hydrophobic interactions and halogen bonding .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) .
Q. Advanced: How should researchers address contradictory data in studies of the compound’s enzyme inhibition efficacy?
Answer:
Contradictions may arise from:
- Enzyme Source Variability : Test inhibition across isoforms (e.g., CYP3A4 vs. CYP2D6) using standardized assays (e.g., fluorometric or LC-MS-based).
- Redox Interference : The aldehyde group may oxidize to carboxylic acid under assay conditions, confounding results. Include control experiments with stabilized analogs (e.g., acetals) .
- Data Normalization : Use relative activity (e.g., % inhibition vs. positive controls) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve variability .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
- Store under inert atmosphere (argon) at -20°C to prevent oxidation.
- Use amber vials to avoid photodegradation.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) periodically. Degradation products (e.g., carboxylic acid derivatives) elute earlier (~2.5 min) than the parent compound (~4.1 min) .
Q. Advanced: How can the compound serve as a precursor in designing kinase inhibitors?
Answer:
The 4-fluorophenyl-sulfanyl moiety enhances target selectivity in kinase inhibitors (e.g., Plk1). Synthetic strategies include:
- Mannich Reactions : Introduce amine functionalities at the α-position for covalent binding to catalytic lysines.
- Click Chemistry : Attach triazole groups via Huisgen cycloaddition to improve solubility and binding kinetics .
- Fragment-Based Design : Combine the aldehyde with pharmacophores (e.g., pyrimidine rings) to optimize steric and electronic complementarity .
Properties
CAS No. |
1082573-97-4 |
---|---|
Molecular Formula |
C8H7FOS |
Molecular Weight |
170.2 |
Purity |
94 |
Origin of Product |
United States |
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